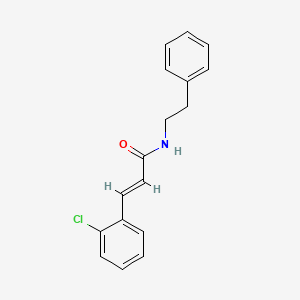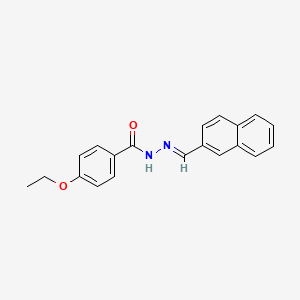![molecular formula C18H26N6OS B5547427 4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5547427.png)
4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step processes, including etherification, hydrazonation, cyclization, and reduction, to achieve the desired product with an overall yield ranging from moderate to good. For instance, a four-step synthesis process led to the formation of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole with an overall yield of 39% (Zhang et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as 1H NMR, ESI-MS/MS, and DFT calculations, revealing higher stability of certain tautomers and providing insights into the conformational preferences of these molecules (Zhang et al., 2019).
Chemical Reactions and Properties
Compounds with similar structures have shown significant biological activity, including antimicrobial effects against a variety of bacteria and fungi. The synthesis of new derivatives has been explored to enhance these properties (Suresh et al., 2016).
Physical Properties Analysis
The crystal and molecular structures of related compounds, such as 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one derivatives, have been characterized, revealing their crystallization patterns and geometric parameters, which are crucial for understanding their physical properties (Karczmarzyk & Malinka, 2004).
Chemical Properties Analysis
The antimicrobial activity of synthesized compounds indicates their potential for pharmaceutical applications. For example, compounds synthesized for their potential as antimicrobial agents showed good activity against both bacteria and fungi, highlighting the importance of the chemical structure in determining the biological activity (Suresh et al., 2016).
Applications De Recherche Scientifique
1. Role in Antimicrobial Agents
4-[4-Methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine derivatives demonstrate significant activity as antimicrobial agents. Research has shown these compounds' effectiveness against a variety of bacteria such as Staphylococcus aureus, Escherichia coli, and several fungi including Aspergillus niger and Candida albicans. This implies their potential use in developing new antimicrobial treatments (Patel, Patel, Kumari, & Patel, 2012); (Suresh, Lavanya, & Rao, 2016); (Krolenko, Vlasov, & Zhuravel, 2016).
2. Synthesis and Structure-Activity Relationships
The synthesis of these compounds, including their structure-activity relationships, is a key area of research. Studies focus on understanding how different substitutions on the triazole and piperidine rings influence the antimicrobial efficacy. This research is crucial for designing more potent and specific antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).
3. Antiproliferative Effects
Research into these compounds also includes their antiproliferative effects on human leukemic cells. This suggests their potential application in cancer research, particularly in the development of new therapies for leukemia (Sharath Kumar et al., 2014).
4. Neuroleptic Activities
Compounds related to 4-[4-Methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine have been explored for their potential neuroleptic activities. This is relevant in the context of developing new drugs for treating psychiatric disorders (Remy et al., 1983).
Propriétés
IUPAC Name |
[4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6OS/c1-13-19-15(12-26-13)18(25)24-9-5-14(6-10-24)17-21-20-16(22(17)2)11-23-7-3-4-8-23/h12,14H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCIGOFHNJKLPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(CC2)C3=NN=C(N3C)CN4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(methylthio)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547351.png)
![4-[(2-methylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5547360.png)
![methyl 3-[(3-methoxy-3-oxopropyl)(nitroso)amino]benzoate](/img/structure/B5547366.png)
![2-[(2-thienylmethyl)thio]-1H-benzimidazole](/img/structure/B5547370.png)
![{[5-(2-chlorophenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5547378.png)

![4-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 2-furoate](/img/structure/B5547400.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5547402.png)
![6-chloro-3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5547408.png)

![2-chloro-4-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5547434.png)
![N-[2-(pyrimidin-2-ylthio)acetyl]benzamide](/img/structure/B5547436.png)
![N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B5547440.png)